molecular formula C16H15Cl3N2O2S B492562 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 667912-00-7

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No. B492562
CAS RN: 667912-00-7
M. Wt: 405.7g/mol
InChI Key: SJNLHERYIRGPSH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenylsulfonyl)-4-(3,4-dichlorophenyl)piperazine (1-CPS-4-DCPP) is a synthetic molecule that has found a variety of applications in scientific research. It is a piperazine derivative that is composed of three phenyl rings, two of which are chlorinated, and one of which is sulfonylated. The molecule has been studied as a potential drug target, as a potential substrate for biocatalysts, and as a potential inhibitor of enzymes.

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

A series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been synthesized and characterized, targeting the adenosine A2B receptors. These compounds exhibit subnanomolar affinity and high selectivity, with specific variants showing promising potential as A2B-specific antagonists. A tritiated form of these compounds has been developed as a new radioligand, offering a valuable tool for the selective labeling of human and rodent A2B receptors, showcasing the compound's relevance in receptor binding and functional assays (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Potential Therapeutic Agents Synthesis

A series of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones has been synthesized, showing considerable inhibitory activity against the α-glucosidase enzyme, alongside evaluations for hemolytic and cytotoxic profiles. This synthesis pathway highlights the compound's application in developing potential therapeutic agents, offering insights into its biomedical relevance (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid, & Khan, 2019).

Anticancer and Antituberculosis Studies

Synthesis and studies of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been conducted, revealing significant anticancer and antituberculosis activities. Selected compounds have shown in vitro efficacy against human breast cancer cell lines and tuberculosis, highlighting the compound's potential in addressing critical health challenges (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis of Pharmaceutical Intermediates

The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine by alkylation, acidulation, and reduction processes, with a total yield of 48.2%, illustrates the compound's significance in the pharmaceutical manufacturing sector. The process and factors influencing the synthesis stages have been elaborately discussed, confirming the compound's structure through IR and 1H-NMR (Quan, 2006).

properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)24(22,23)21-8-6-20(7-9-21)13-4-5-15(18)16(19)11-13/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNLHERYIRGPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine

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